molecular formula C10H14ClNO B1664368 2-Chloro-2-nitrosoadamantane CAS No. 33673-34-6

2-Chloro-2-nitrosoadamantane

Cat. No. B1664368
CAS RN: 33673-34-6
M. Wt: 199.68 g/mol
InChI Key: ZYQSPUNJUSBQMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adamantane, 2-chloro-2-nitroso- is a bioactive chemical.

Scientific Research Applications

Reaction with Alkyl Substituted Allenes

2-Chloro-2-nitrosoadamantane reacts with alkyl substituted allenes, like tetramethylallene and 3-phenyl-1,2-butadiene. This process forms crystalline cross-conjugated nitrone hydrochlorides, which are significant in organic synthesis due to their potential to convert into free nitrones upon treatment with liquid ammonia (Schenk & Boer, 2010).

Photolysis in Methanol

The photolysis of 2-Chloro-2-nitrosoadamantane in methanol has been explored. This study helps in understanding the mechanism of photolysis involving C-NO bond cleavage and subsequent reactions. It's important for understanding the behavior of chloronitroso compounds in organic reactions (Kayen & Boer, 2010).

Infrared Spectroscopy Studies

Infrared spectroscopy studies of 2-Chloro-2-nitrosoadamantane, among other chloronitroso compounds, reveal insights into conformational isomerism and the behavior of the NO functional group. These studies are significant in the field of molecular spectroscopy and structural chemistry (Evans et al., 1992).

Anaerobic Degradation Study

Although not directly involving 2-Chloro-2-nitrosoadamantane, studies on the anaerobic degradation of similar compounds, like 2-chloro-4-nitroaniline, by microbial strains offer insights into the environmental and biotechnological aspects of handling nitroaromatic compounds (Duc, 2019).

Dimerization Study

Research into why nitroso compounds dimerize while their oxime tautomers do not, using compounds like 2-Chloro-2-nitrosoadamantane, provides valuable information on the chemical behavior and stability of these compounds (Glaser et al., 1996).

Solvent Effects on Reactions

The effects of different solvents on the reactions involving chloro-nitroso compounds, such as 2-Chloro-2-nitrosoadamantane, are crucial for understanding their chemical reactivity and applications in synthesis (Inoue et al., 1976).

properties

CAS RN

33673-34-6

Product Name

2-Chloro-2-nitrosoadamantane

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

2-chloro-2-nitrosoadamantane

InChI

InChI=1S/C10H14ClNO/c11-10(12-13)8-2-6-1-7(4-8)5-9(10)3-6/h6-9H,1-5H2

InChI Key

ZYQSPUNJUSBQMK-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)C3(N=O)Cl

Canonical SMILES

C1C2CC3CC1CC(C2)C3(N=O)Cl

Appearance

Solid powder

Other CAS RN

33673-34-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Adamantane, 2-chloro-2-nitroso-; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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